![molecular formula C18H16N8OS B2732981 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone CAS No. 2034279-02-0](/img/structure/B2732981.png)

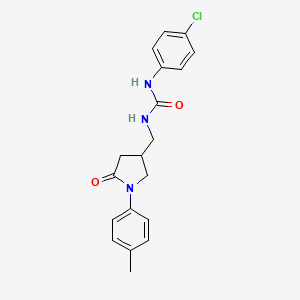

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

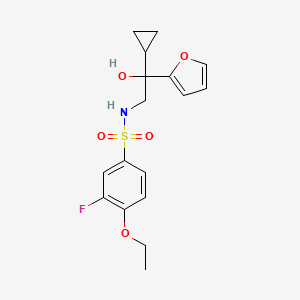

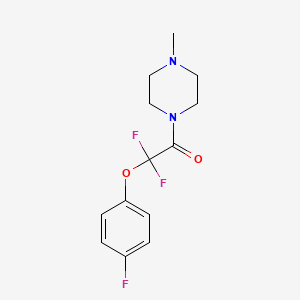

The compound “(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone” is a complex organic molecule. It is related to a series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids . These hybrids have been synthesized and evaluated for their in vitro cytotoxic activity against cancer cell lines .

Scientific Research Applications

- The compound has been investigated for its potential as an anticancer agent. Researchers synthesized novel 1,2,4-triazole derivatives, including variants of this compound, and evaluated their cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549 using the MTT assay .

- Notably, compounds 7d, 7e, 10a, and 10d exhibited promising cytotoxic activity (with IC50 values lower than 12 μM) against the Hela cell line. Importantly, these compounds demonstrated selectivity, sparing normal cells .

- Molecular docking studies revealed that this compound interacts with the binding pocket of the aromatase enzyme. Aromatase is involved in estrogen biosynthesis, making it a potential target for cancer therapy. Understanding the binding modes of this compound can guide further drug development .

- 1,2,4-Triazole derivatives, including this compound, possess a broad spectrum of therapeutically interesting properties. These include analgesic, antiseptic, antimicrobial, antioxidant, anti-urease, anti-inflammatory, diuretic, anticonvulsant, antidiabetic, and antimigraine activities .

- Given the limitations of existing anticancer drugs (such as drug resistance and toxicity), novel compounds like this one offer the potential to enhance chemotherapy efficacy while minimizing harm to normal cells .

Anticancer Activity

Aromatase Inhibition

Broad-Spectrum Therapeutic Potential

Chemotherapy Enhancement

Propellants and Explosives

properties

IUPAC Name |

1,3-benzothiazol-6-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N8OS/c27-18(13-1-2-14-15(9-13)28-12-20-14)25-7-5-24(6-8-25)16-3-4-17(23-22-16)26-11-19-10-21-26/h1-4,9-12H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWGLXRQFTVOKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC5=C(C=C4)N=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2732912.png)

![N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2732913.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide](/img/structure/B2732919.png)